2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide
描述
The compound 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide (hereafter referred to as Compound A) is a pyrrolo[3,2-d]pyrimidine derivative characterized by:
- A 3-benzyl group at the N3 position.
- A 4-oxo moiety and 6-phenyl substitution on the bicyclic core.
- A sulfanyl bridge at C2, linked to an acetamide group substituted with a 2-chlorophenylmethyl side chain.
This structure combines features known to modulate biological activity and pharmacokinetics in pyrrolo[3,2-d]pyrimidines, including halogenated aromatic rings (for target binding) and flexible substituents (for toxicity reduction) .
属性
IUPAC Name |
2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN4O2S/c29-22-14-8-7-13-21(22)16-30-25(34)18-36-28-32-24-15-23(20-11-5-2-6-12-20)31-26(24)27(35)33(28)17-19-9-3-1-4-10-19/h1-15,31H,16-18H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFANADJBXCZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(N3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide typically involves multiple stepsThe final step involves the thiolation and acetamide formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
科学研究应用
Pharmacological Properties
Pyrrolopyrimidine derivatives have been extensively studied due to their diverse pharmacological activities, including:
- Anticancer Activity : Research indicates that certain pyrrolopyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that derivatives with specific substitutions can inhibit cancer cell proliferation effectively. The structure of the compound suggests potential mechanisms of action similar to other known anticancer agents .
- Antimicrobial Activity : There is emerging evidence that pyrrolopyrimidine derivatives possess antibacterial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating that the compound may also exhibit antimicrobial effects .
- Anticonvulsant Activity : Some pyrimidine derivatives have shown promise as anticonvulsants. The pharmacophore model suggests that modifications in the structure could enhance activity against seizure disorders, making this compound a candidate for further investigation in this area .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrrolopyrimidine derivatives. The following factors are significant:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups can significantly influence the biological activity of the compound. For example, halogen substitutions on the phenyl ring have been correlated with increased potency in some studies .
- Sulfanyl Group : The sulfanyl moiety in the compound may play a role in enhancing biological activity by improving solubility and bioavailability, which are critical for therapeutic effectiveness.
Case Studies
Several studies have explored the applications of similar compounds:
- Anticancer Screening : A study conducted by Walid Fayad et al. reported the identification of novel anticancer compounds through drug library screening on multicellular spheroids. The findings highlighted that specific modifications in pyrrolopyrimidine structures led to enhanced anticancer activity compared to traditional chemotherapeutics .
- Antimicrobial Investigations : Research published in MDPI focused on thiazole-bearing molecules and their antimicrobial properties. While not directly related to the compound , the insights from this research suggest a broader applicability of similar structural motifs in developing new antimicrobial agents .
作用机制
The mechanism of action of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
相似化合物的比较
Key Observations:
Substituent Position Matters :
- N3 vs. N5 Substitutions : While Compound A features an N3-benzyl group, studies on N5-substituted analogs (e.g., sulfonamides or methyl groups) show that N5 modifications enhance antiproliferative activity while reducing toxicity .
- C7 Halogenation : C7-bromine in Compound B significantly boosts DPP-IV inhibition, suggesting that halogen placement profoundly impacts target engagement . Compound A lacks C7 substitution, which may limit its enzyme inhibition potency compared to halogenated analogs.
Bridge and Linker Effects :
- The sulfanyl-acetamide bridge in Compound A differs from the sulfonamide or carboxamide bridges in other analogs. Sulfur-containing bridges (vs. oxygen/nitrogen) may improve metabolic stability but require validation .
- The 2-chlorophenylmethyl side chain in Compound A parallels halogenated motifs in Compounds B and C , which are critical for hydrophobic interactions in target binding .
Toxicity Modulation :
- N3-benzyl and sulfanyl groups in Compound A may mimic the toxicity-reducing effects of N5-sulfonamides in Compound B , as both substituents introduce steric bulk and metabolic resistance .
Therapeutic Potential and Patent Landscape
Pyrrolo[3,2-d]pyrimidines are patented for cancer treatment (), highlighting their relevance in oncology.
生物活性
The compound 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. Pyrrolopyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The structure of the compound features a pyrrolopyrimidine core with a sulfanyl group and a chlorophenyl acetamide side chain. This unique configuration may contribute to its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrrolopyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.
A study evaluated various pyrrolopyrimidine derivatives for their binding affinity to COX-2 and found that modifications in the chemical structure significantly influenced their inhibitory activity. The most potent compounds exhibited better binding affinities than the reference drug celecoxib (CEL) .
Table 1: Binding Affinity of Pyrrolopyrimidine Derivatives to COX-2
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| L1 | -10.5 |
| L9 | -11.0 |
| L10 | -10.8 |
| CEL | -9.5 |
Antimicrobial Activity
The antimicrobial properties of pyrrolopyrimidine derivatives have also been explored. A screening of various compounds demonstrated selective antibacterial activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains. The minimal inhibitory concentrations (MIC) for active compounds were recorded, indicating potential therapeutic applications in treating bacterial infections .
Table 2: Antimicrobial Activity of Selected Pyrrolopyrimidine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 |
| Compound B | Staphylococcus aureus | 16 |
| Compound C | Escherichia coli | >128 |
Antioxidant Activity
In addition to anti-inflammatory and antimicrobial activities, some derivatives have been evaluated for their antioxidant properties. These compounds were tested in vitro using RAW264.7 cells stimulated with lipopolysaccharides (LPS). The results indicated that certain analogues exhibited significant antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies
- Case Study on Inflammatory Response : A recent investigation into the effects of a pyrrolopyrimidine derivative on LPS-induced inflammation revealed that treatment significantly reduced pro-inflammatory cytokine levels in RAW264.7 macrophages. This suggests a mechanism by which these compounds can modulate inflammatory responses at the cellular level.
- Antimicrobial Efficacy : A separate study focused on evaluating the antibacterial activity of a series of pyrrolopyrimidine derivatives against clinical isolates of Staphylococcus aureus. The findings showed that certain modifications enhanced antimicrobial potency, indicating the importance of structural optimization in drug development.
常见问题
Q. What are the key synthetic pathways for constructing the pyrrolo[3,2-d]pyrimidine core in this compound?
The synthesis typically involves multi-step reactions starting from commercially available precursors. For example:
- Core formation : Cyclocondensation of substituted pyrimidine intermediates with benzylamine derivatives under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
- Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution using thiourea or sodium hydrosulfide in DMF at 60°C .
- Acetamide coupling : Amidation using 2-chlorobenzylamine with EDCl/HOBt as coupling agents in dichloromethane . Purity is ensured via HPLC (>95%) and structural confirmation via -NMR and LC-MS .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity .
- Spectroscopy : -NMR (500 MHz, DMSO-d6) for proton environment analysis; IR spectroscopy (KBr pellet) to confirm carbonyl (1670–1700 cm) and sulfanyl (650–750 cm) groups .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+ 527.12 vs. observed 527.15) .
Q. What solvent systems and reaction conditions optimize the final coupling step?
- Solvents : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Catalysts : Use of EDCl/HOBt for efficient amide bond formation without racemization .
- Temperature : Maintain 0–5°C during coupling to minimize side reactions, followed by gradual warming to room temperature .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data caused by structural analogs?
Structural variations (e.g., substituents on the phenyl or pyrrolo rings) significantly alter bioactivity. To address discrepancies:
- Comparative SAR studies : Test analogs with systematic substitutions (e.g., halogen vs. methyl groups) using standardized assays (e.g., kinase inhibition IC) .
- Crystallography : Resolve 3D structures via X-ray diffraction to identify binding modes (e.g., hydrogen bonding with kinase ATP pockets) .
Q. What methodologies are employed to evaluate the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to predict binding affinity and pose .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K) using Biacore systems .
- Cellular assays : Dose-response curves in cancer cell lines (e.g., MTT assay) combined with Western blotting to confirm target modulation (e.g., phospho-EGFR levels) .
Q. How can the sulfanylation step be optimized to improve yield and regioselectivity?
- Reagent selection : Replace thiourea with Lawesson’s reagent for milder conditions (THF, 50°C) .
- Protecting groups : Temporarily protect reactive sites (e.g., amine groups with Boc) to prevent undesired thiolation .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >85% yield .
Q. What strategies mitigate decomposition of the 4-oxo-pyrrolo intermediate during synthesis?
- Low-temperature handling : Store intermediates at –20°C and avoid prolonged exposure to light/moisture .
- Inert atmosphere : Use nitrogen or argon during sensitive steps (e.g., acyl chloride formation) .
- Stabilizing agents : Add antioxidants like BHT (0.1% w/v) to reaction mixtures .
Methodological Challenges and Solutions
Q. How can researchers validate the compound’s stability under physiological conditions?
- Simulated gastric fluid (SGF) assay : Incubate at pH 1.2 (37°C, 2 hours) and analyze degradation via LC-MS .
- Plasma stability : Incubate with human plasma (37°C, 4 hours); quantify remaining compound using a validated UPLC method .
Q. What computational tools predict metabolic pathways and potential toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
